molecular formula C20H14O7 B1204279 Pachyrrhizone

Pachyrrhizone

Cat. No.: B1204279
M. Wt: 366.3 g/mol
InChI Key: RZZBXVGBWLOHHV-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of pachyrrhizone has been achieved through various synthetic routes. One notable method involves the use of a Diels-Alder reaction followed by oxidative cyclization. The reaction conditions typically include the use of a Lewis acid catalyst and an oxidizing agent .

Industrial Production Methods: Extraction from the seeds using solvents such as dichloromethane and acetone is a common method .

Chemical Reactions Analysis

Types of Reactions: Pachyrrhizone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Substitution reactions can occur at the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.

Major Products:

    Oxidation: Hydroxythis compound

    Reduction: Dihydrothis compound

    Substitution: Methoxythis compound

Comparison with Similar Compounds

Pachyrrhizone is unique among rotenoids due to its specific biological activities and chemical structure. Similar compounds include:

This compound stands out due to its potent anticancer and antiviral activities, making it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C20H14O7

Molecular Weight

366.3 g/mol

IUPAC Name

(1S,13S)-16-methoxy-5,7,11,14,18-pentaoxahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-2,4(8),9,15(23),16,19,21-heptaen-24-one

InChI

InChI=1S/C20H14O7/c1-22-20-18-9(2-3-23-18)4-11-17(21)16-10-5-13-14(26-8-25-13)6-12(10)24-7-15(16)27-19(11)20/h2-6,15-16H,7-8H2,1H3/t15-,16+/m1/s1

InChI Key

RZZBXVGBWLOHHV-CVEARBPZSA-N

Isomeric SMILES

COC1=C2C(=CC3=C1O[C@@H]4COC5=CC6=C(C=C5[C@@H]4C3=O)OCO6)C=CO2

SMILES

COC1=C2C(=CC3=C1OC4COC5=CC6=C(C=C5C4C3=O)OCO6)C=CO2

Canonical SMILES

COC1=C2C(=CC3=C1OC4COC5=CC6=C(C=C5C4C3=O)OCO6)C=CO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pachyrrhizone
Reactant of Route 2
Pachyrrhizone
Reactant of Route 3
Pachyrrhizone
Reactant of Route 4
Pachyrrhizone
Reactant of Route 5
Pachyrrhizone
Reactant of Route 6
Reactant of Route 6
Pachyrrhizone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.